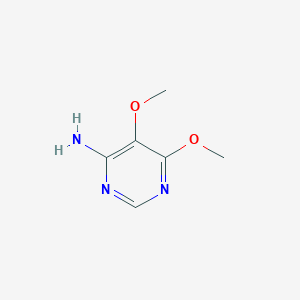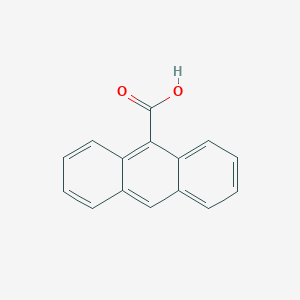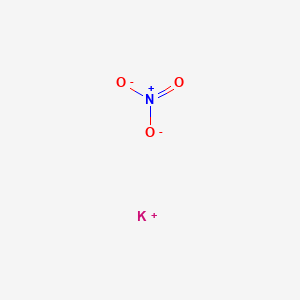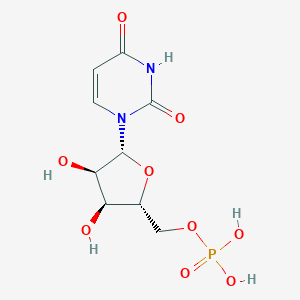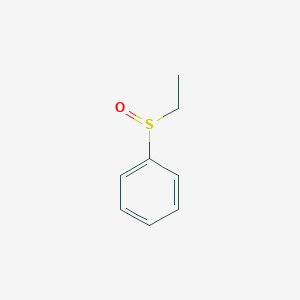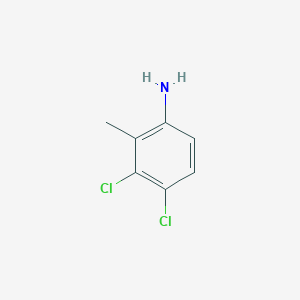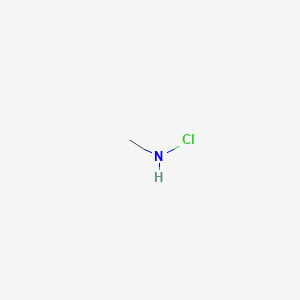
N-Chloromethanamine
Übersicht
Beschreibung
N-Chloromethanamine is not directly mentioned in the provided papers. However, the papers discuss various chlorinated compounds and chloramines, which are related to the topic of N-Chloromethanamine. Chloramines, in general, are compounds that contain the N-Cl bond and are known for their use as disinfectants and in organic synthesis .
Synthesis Analysis
The synthesis of chloramines and related compounds can involve the reaction of amines with chlorinating agents. For example, N-chloramines can be generated and reacted immediately in a continuous-flow approach, avoiding the need for isolation due to their instability . The synthesis of N-chloramines can also involve the reaction of hypochlorous acid with primary and secondary amines .
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite diverse. For instance, the crystal structure of N-[2-(chloromercuri)ethyl]diethylamine has been determined by X-ray diffraction, showing specific interatomic distances and angles . Although this does not directly describe N-Chloromethanamine, it provides insight into the structural analysis of related chlorinated amines.
Chemical Reactions Analysis
Chlorinated compounds can participate in various chemical reactions. For example, chloromethane acts as a methyl donor in the biosynthesis of esters and anisoles in certain fungi . Chloramines are known to be reactive intermediates in organic synthesis, such as in the preparation of amines, amides, and imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloramines and related compounds are influenced by their molecular structure. Chloramines are typically unstable and can decompose or rearrange, which is why they are often used immediately after preparation . The presence of chlorinated compounds can also affect the formation of byproducts such as trihalomethanes and haloacetic acids during chlorination processes .
Relevant Case Studies
Case studies involving chlorinated compounds include the formation of byproducts during chlorination in the presence of humic acid and nitrogenous organic compounds , and the use of chloromethane as a methyl donor in fungal biosynthesis . Additionally, the reactivity of chlorinated compounds with electrophilic metal centers has been studied, as seen in the formation of a complex containing a μ2-acac-O,O′ bridging ligand and a coordinated dichloromethane .
Wissenschaftliche Forschungsanwendungen
1. Disinfection and Water Treatment
N-Chloromethanamine plays a significant role in the field of water treatment and disinfection. Its application in chloramination, a process often used to reduce the production of regulated disinfection by-products (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs), is well-documented. However, this process can lead to the formation of N-nitrosamines, including N-nitrosodimethylamine (NDMA), a probable human carcinogen (Le Roux, Gallard, & Croué, 2011). Additionally, the use of N-Chloromethanamine in water disinfectant formulations, such as agent I (3-chloro-4, 4-dimethyl-2-oxazolidinone), has been shown to be safer compared to calcium hypochlorite in terms of producing toxic trihalomethanes, especially in water containing organic load (Worley, Burkett, & Price, 1984).
2. Antimicrobial Applications
N-Chloromethanamine has been explored for its antimicrobial properties. The sterically hindered amine monomer 4-[3-triethoxysilylpropoxyl]-2,2,6,6-tetramethylpiperidine, when exposed to dilute sodium hypochlorite, forms a stable N-Cl bond. This bond provides antimicrobial function to materials like silica gel, cotton, and polyurethane, indicating potential applications in water treatment and medical applications (Barnes et al., 2007).
3. Chemistry and Industrial Applications
In industrial and chemical contexts, N-Chloromethanamine's properties and reactions are of interest. For example, the chemistry of chloramines and bromamines, both of which are types of N-Halamines where halogen is attached to nitrogen, is significant. These compounds have commercial importance, being used in bleaching, disinfecting, and sanitizing applications. Their diverse reaction mechanisms make them crucial in water treatment and as industrial process intermediates (Wojtowicz, 2000).
4. Environmental and Health Impact Studies
There is ongoing research into the environmental and health impacts of N-Chloromethanamine and its related compounds. Studies have explored the carcinogenic potential of chlorinated water and the role of chloramines in this context, assessing the risk associated with exposure to various disinfection by-products (Dunnick & Melnick, 1993). Similarly, the toxicological aspects of trihalomethanes, which can form as by-products of water chlorination involving N-Chloromethanamine, have been systematically reviewed to understand their impact on human health (Medeiros et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-chloromethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClN/c1-3-2/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJIABOUHLYVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210528 | |
| Record name | Methanamine, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Chloromethanamine | |
CAS RN |
6154-14-9 | |
| Record name | Methanamine, N-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanamine, N-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



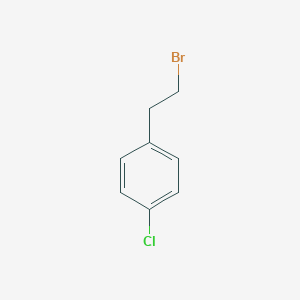
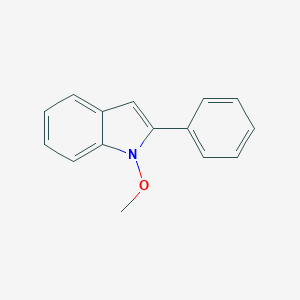
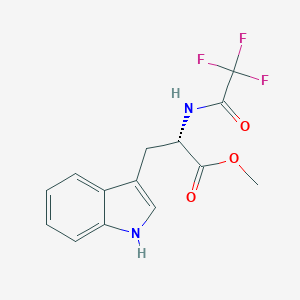
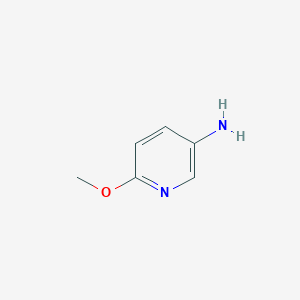
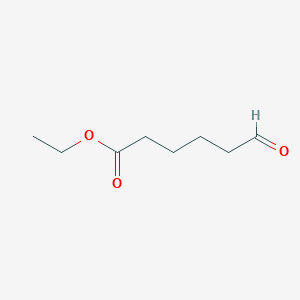
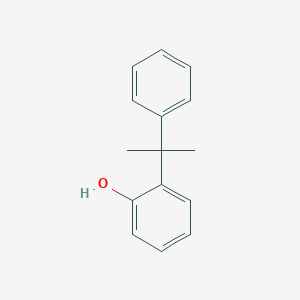
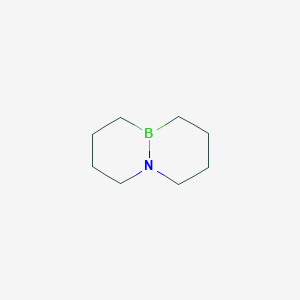
![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
